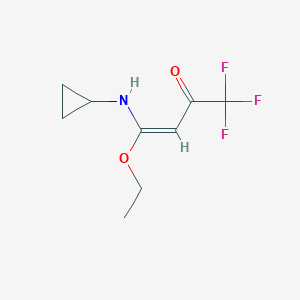
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one is a synthetic organic compound characterized by its unique structural features, including an ethoxy group, a cyclopropylamino group, and a trifluoromethyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with ethyl trifluoroacetate under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enolate intermediate, followed by the addition of the ethoxy group through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethoxy and cyclopropylamino groups contribute to its binding affinity and specificity, modulating the activity of the target proteins and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-Methoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one
- (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobutan-3-en-2-one
- (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-difluorobutan-3-en-2-one
Uniqueness
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, while the cyclopropylamino group provides rigidity to the molecular structure, influencing its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12F3NO2 |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
(E)-4-(cyclopropylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C9H12F3NO2/c1-2-15-8(13-6-3-4-6)5-7(14)9(10,11)12/h5-6,13H,2-4H2,1H3/b8-5+ |
Clave InChI |
JUQPGLNLPDXVBX-VMPITWQZSA-N |
SMILES isomérico |
CCO/C(=C/C(=O)C(F)(F)F)/NC1CC1 |
SMILES canónico |
CCOC(=CC(=O)C(F)(F)F)NC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







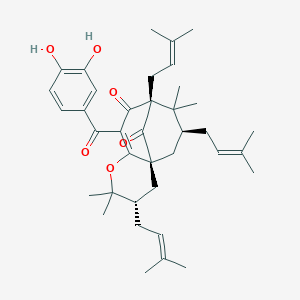
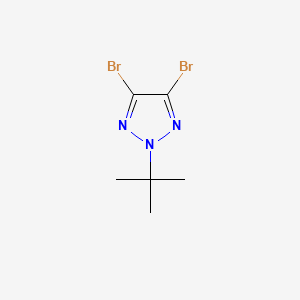

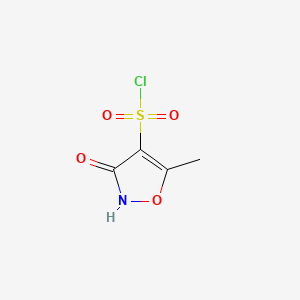
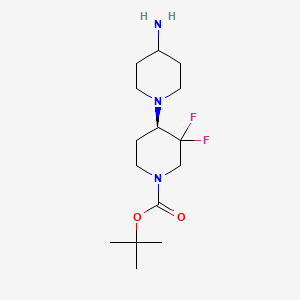
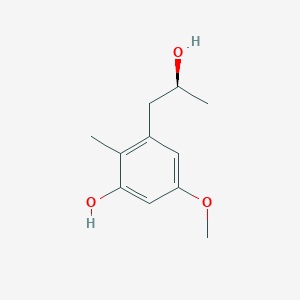

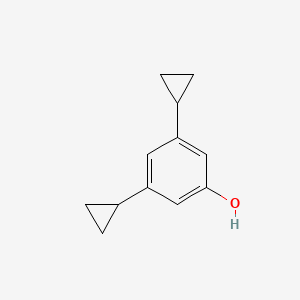
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
